![molecular formula C24H32ClNO B12619671 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-76-4](/img/structure/B12619671.png)
1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piperidina sustituido con un grupo clorofenil y fenilpropoxi. Su fórmula molecular es C23H32ClNO, y es conocido por su estabilidad y reactividad en condiciones específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la reacción de 3-clorofenilpropanol con bromuro de fenilmagnesio para formar el intermedio 3-(3-clorofenil)-1-fenilpropanol. Este intermedio se hace reaccionar luego con 2,2,6,6-tetrametilpiperidina bajo condiciones específicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones. El proceso se lleva a cabo típicamente en reactores a gran escala con monitoreo continuo para mantener los parámetros de reacción deseados.
Análisis De Reacciones Químicas
Tipos de reacciones
1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes fuertes para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas, dependiendo de los reactivos utilizados.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el tert-butóxido de potasio (KOtBu) se emplean en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre los procesos celulares y las interacciones enzimáticas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina involucra su interacción con objetivos y vías moleculares específicos. El compuesto puede actuar sobre ciertos receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Se requieren estudios detallados para dilucidar las vías y los objetivos moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos similares
- 1-[3-(4-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina
- 1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperazina
Unicidad
1-[3-(3-Clorofenil)-1-fenilpropoxi]-2,2,6,6-tetrametilpiperidina es única debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
918528-76-4 |
|---|---|
Fórmula molecular |
C24H32ClNO |
Peso molecular |
386.0 g/mol |
Nombre IUPAC |
1-[3-(3-chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C24H32ClNO/c1-23(2)16-9-17-24(3,4)26(23)27-22(20-11-6-5-7-12-20)15-14-19-10-8-13-21(25)18-19/h5-8,10-13,18,22H,9,14-17H2,1-4H3 |
Clave InChI |
NYBUOTAZEQHMIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OC(CCC2=CC(=CC=C2)Cl)C3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


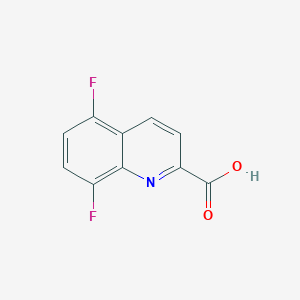
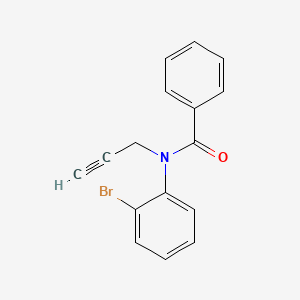
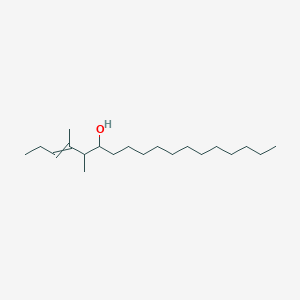
![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)

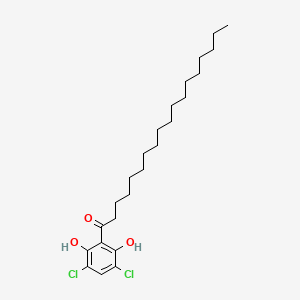

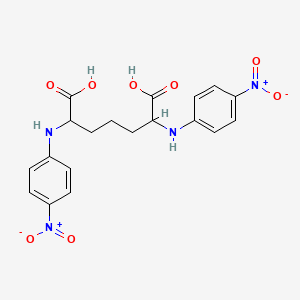
![N-(3-((4-isopropylphenyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12619639.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chloro-4-nitrophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12619640.png)
![N-[3-(Dimethylamino)propyl]-N,N-dimethylpentan-1-aminium](/img/structure/B12619658.png)
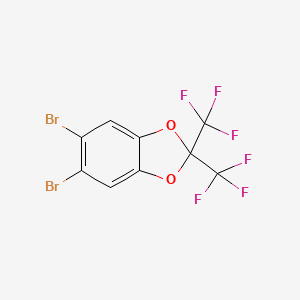
![1-[2-(2-Methylphenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12619667.png)
![2-benzyl-5-[(3,4-difluorophenyl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12619674.png)
